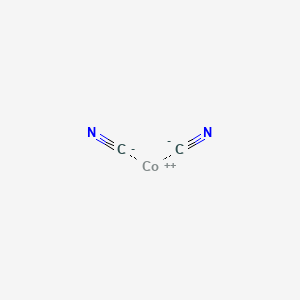
Cobalt cyanide (Co(CN)2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt cyanide, with the chemical formula Co(CN)₂, is an inorganic compound that appears as a deep-blue powder in its anhydrous form and a reddish-brown powder in its dihydrate form . It is a coordination polymer that has attracted attention in the fields of inorganic synthesis and homogeneous catalysis .
Preparation Methods
Cobalt cyanide can be synthesized through the reaction of cobalt chloride hexahydrate with potassium cyanide. The reaction proceeds as follows :
[ \text{CoCl}_2(\text{H}_2\text{O})_6 + 2 \text{KCN} \rightarrow \text{Co(CN)}_2 + 2 \text{KCl} + 6 \text{H}_2\text{O} ]
In the presence of excess cyanide, the red-brown dicyanide dissolves to form pentacyanocobaltate . This method is commonly used in laboratory settings for the preparation of cobalt cyanide.
Chemical Reactions Analysis
Cobalt cyanide undergoes various chemical reactions, including:
Oxidation and Reduction: Cobalt cyanide can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where the cyanide ligands are replaced by other ligands.
Complex Formation: Cobalt cyanide can form complexes with other metal ions and ligands, leading to the formation of coordination compounds.
Common reagents used in these reactions include potassium cyanide, sodium cyanide, and various cobalt salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cobalt cyanide has several scientific research applications, including:
Catalysis: It is used as a precursor to dicobalt octacarbonyl, which is an important catalyst in organic synthesis.
Material Science: Cobalt cyanide is used in the synthesis of metal-organic frameworks and other advanced materials.
Analytical Chemistry: It is employed in the detection and quantification of cyanide ions in various samples.
Mechanism of Action
The mechanism of action of cobalt cyanide involves its ability to form coordination complexes with various ligands. The cyanide ligands can coordinate with metal ions, leading to the formation of stable complexes . These complexes can then participate in various catalytic and analytical processes, depending on the specific application .
Comparison with Similar Compounds
Cobalt cyanide can be compared with other similar compounds, such as:
Zinc cyanide (Zn(CN)₂): Like cobalt cyanide, zinc cyanide is used in catalysis and material science.
Calcium cyanide (Ca(CN)₂): This compound is used in the production of cyanide-based chemicals and in mining applications.
Magnesium cyanide (Mg(CN)₂): It is used in similar applications as cobalt cyanide, including catalysis and material synthesis.
Cobalt cyanide is unique due to its specific coordination properties and its ability to form stable complexes with various ligands .
Properties
CAS No. |
542-84-7 |
|---|---|
Molecular Formula |
C2CoN2 |
Molecular Weight |
110.97 g/mol |
IUPAC Name |
cobalt(2+);dicyanide |
InChI |
InChI=1S/2CN.Co/c2*1-2;/q2*-1;+2 |
InChI Key |
CWZOMTYLSNXUEL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Co+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[Co+2] |
Key on ui other cas no. |
542-84-7 |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















